An In-depth Technical Guide to the Chemical Properties and Structure of Acid Brown 434
An In-depth Technical Guide to the Chemical Properties and Structure of Acid Brown 434
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of Acid Brown 434. It is intended for researchers, scientists, and drug development professionals who require detailed technical information on this compound. This document summarizes key chemical data, outlines experimental protocols for its synthesis and purification, and explores its potential biological interactions based on the broader class of azo dyes.
Chemical and Physical Properties
Acid Brown 434 is a synthetic monoazo dye containing an iron complex. Its chemical structure and properties are summarized in the tables below.
| Identifier | Value |
| IUPAC Name | sodium;5-[[5-[(3,5-dinitro-2-oxidophenyl)diazenyl]-4-hydroxy-2-oxidophenyl]diazenyl]naphthalene-2-sulfonate;iron(2+);hydrate[1][2] |
| CAS Number | 126851-40-9[1][3] |
| C.I. Number | Acid Brown 434[4] |
| Molecular Formula | C22H13FeN6NaO11S[1][3] |
| Molecular Weight | 648.3 g/mol [1][3] |
| Canonical SMILES | C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C(=C1)N=NC3=C(C=C(C(=C3)N=NC4=C(C(=CC(=C4)--INVALID-LINK--[O-])--INVALID-LINK--[O-])[O-])O)[O-].O.[Na+].[Fe+2][1][2] |
| InChI | InChI=1S/C22H14N6O10S.Fe.Na.H2O/c29-20-10-21(30)17(25-26-18-7-12(27(32)33)8-19(22(18)31)28(34)35)9-16(20)24-23-15-3-1-2-11-6-13(39(36,37)38)4-5-14(11)15;;;/h1-10,29-31H,(H,36,37,38);;;1H2/q;+2;+1;/p-3[1][2] |
| Physical Property | Value |
| Physical Appearance | Brown Powder[4] |
| Hue | Reddish Brown[4] |
| Water Solubility | 53.8 g/L at 22℃ |
| Density | 1.89 g/cm³ at 20℃ |
| LogP | -2.2 at 22℃ |
Spectroscopic Data
| Spectroscopic Technique | Expected Characteristics |
| FT-IR | The stretching frequency of the azo group (-N=N-) is typically observed in the range of 1400-1500 cm⁻¹. Metal complexation may cause shifts in these characteristic bands.[5] Other expected peaks would correspond to O-H, N-O (from nitro groups), S=O (from sulfonate group), and C=C (aromatic) stretching vibrations. |
| UV-Vis | Azo dyes exhibit characteristic absorption bands in the visible region of the electromagnetic spectrum, which are responsible for their color. The λmax is expected to be in the reddish-brown region. Complexation with iron will influence the position and intensity of these absorption bands. |
| NMR (¹H and ¹³C) | The NMR spectra would be complex due to the number of aromatic protons and carbons. The specific chemical shifts would need to be determined experimentally. |
Experimental Protocols
The synthesis of Acid Brown 434 is a multi-step process involving diazotization, azo coupling, and metal complexation.[5] While a specific detailed protocol for Acid Brown 434 is not published, a representative procedure based on the synthesis of similar metal-complex azo dyes is provided below.
Synthesis of the Azo Dye Ligand (Pre-metallization)
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Diazotization of the Aromatic Amine:
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An aromatic amine, such as a substituted aminonaphthalenesulfonic acid, is dissolved in an acidic solution (e.g., hydrochloric acid and water).
-
The solution is cooled to 0-5°C in an ice bath.[5]
-
A solution of sodium nitrite (NaNO2) in water is added dropwise while maintaining the low temperature to form the diazonium salt. The reaction is typically stirred for 30-60 minutes.
-
-
Azo Coupling:
-
A coupling agent, which is an electron-rich aromatic compound (e.g., a substituted phenol or naphthol), is dissolved in an alkaline solution (e.g., sodium hydroxide solution).
-
The solution of the diazonium salt is then slowly added to the solution of the coupling agent, maintaining a low temperature and alkaline pH.
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The reaction mixture is stirred until the coupling reaction is complete, which can be monitored by techniques like thin-layer chromatography. The resulting product is the unmetallized azo dye.
-
Iron Complexation
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The synthesized azo dye is dissolved in a suitable solvent, such as water or an alcohol-water mixture.
-
An iron(II) salt, such as ferrous sulfate (FeSO₄), is dissolved in water.
-
The iron salt solution is added to the dye solution.
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The pH of the mixture is adjusted to a specific range (e.g., 6.5) and the temperature is raised (e.g., to 65-70°C) to facilitate the complexation reaction.[5]
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The reaction is stirred for several hours until the complexation is complete.
Purification
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The reaction mixture is cooled, and the product is precipitated.
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A common method for purification is "salting out," where a high concentration of a salt like sodium chloride is added to the solution to decrease the solubility of the dye and cause it to precipitate.
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The precipitate is collected by filtration.
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The collected solid is washed with a salt solution to remove impurities.
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The purified dye is then dried.
Potential Biological Interactions and Signaling Pathways
While there is no specific research on the biological activity of Acid Brown 434 in the context of drug development, the broader class of azo dyes has been studied for its toxicological properties. Some azo dyes can be metabolized, particularly by gut microbiota, to release their constituent aromatic amines, some of which are known carcinogens.
One of the key mechanisms by which chemical stressors like some azo dyes can induce cellular damage is through the generation of reactive oxygen species (ROS) and subsequent oxidative stress. A critical signaling pathway involved in the cellular response to oxidative stress is the Keap1-Nrf2-ARE pathway.[2]
Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor Keap1, which facilitates its degradation. In the presence of oxidative stress, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription. This pathway represents a potential target for understanding the cellular response to azo dye exposure.
Visualizations
Logical Workflow for Synthesis of Acid Brown 434
Caption: General workflow for the synthesis of Acid Brown 434.
Experimental Workflow for Azo Dye Analysis
Caption: A typical workflow for the analysis of azo dyes in various matrices.
Keap1-Nrf2-ARE Signaling Pathway
Caption: The Keap1-Nrf2-ARE signaling pathway in response to oxidative stress.
References
- 1. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 2. The Impact Of Azo Dye Exposure On Nrf2 Activation And Oxidative Stress Markers In Textile Workers [openbiochemistryjournal.com]
- 3. iiardjournals.org [iiardjournals.org]
- 4. colorantsgroup.com [colorantsgroup.com]
- 5. Buy Acid Brown 434 | 126851-40-9 [smolecule.com]
